molecular formula C13H14N2O3 B2360006 3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide CAS No. 1428374-85-9

3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide

Cat. No.: B2360006
CAS No.: 1428374-85-9
M. Wt: 246.266
InChI Key: NQDIBYWMLWBACT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N,N-dimethylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N,N-dimethylisoxazole-5-carboxamide typically involves the reaction of benzyloxy-substituted isoxazole with dimethylamine. One common method includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a benzyloxy group, typically using benzyl bromide in the presence of a base.

    Amidation: The final step involves the reaction of the benzyloxy-substituted isoxazole with dimethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N,N-dimethylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the reagent used.

Scientific Research Applications

3-(Benzyloxy)-N,N-dimethylisoxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1-cyclobutanone: Similar in structure but with a cyclobutanone ring instead of an isoxazole ring.

    N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of an isoxazole ring.

Uniqueness

3-(Benzyloxy)-N,N-dimethylisoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the benzyloxy group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15(2)13(16)11-8-12(14-18-11)17-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIBYWMLWBACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NO1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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